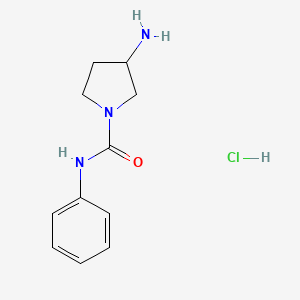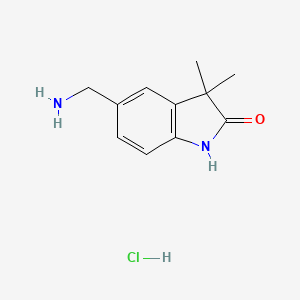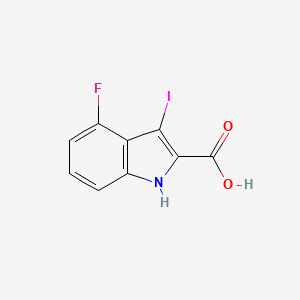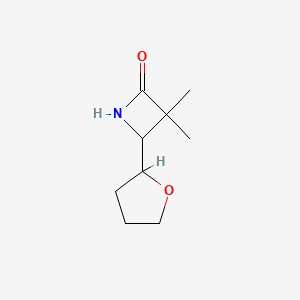
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one
描述
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a substituted oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxolane ring or the azetidinone ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.
作用机制
The mechanism of action of 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one: Similar in structure but with a thiophene ring instead of an oxolane ring.
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one: Variants with different substituents on the oxolane ring or modifications to the azetidinone ring.
Uniqueness
This compound is unique due to the combination of the azetidinone and oxolane rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKDTDNBYOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)
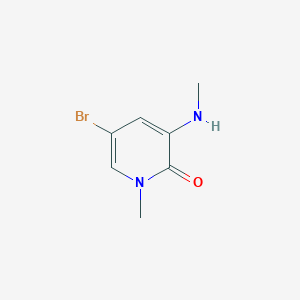

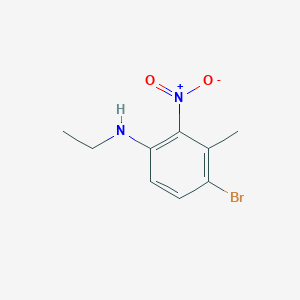
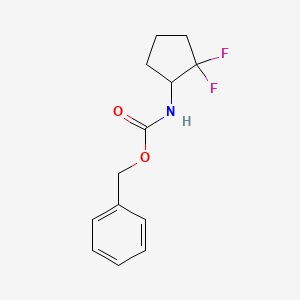
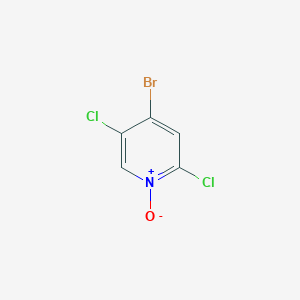
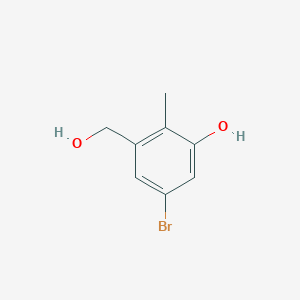
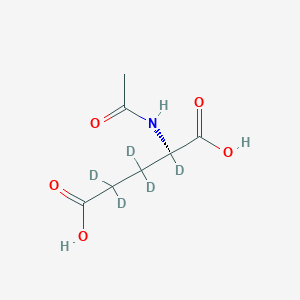
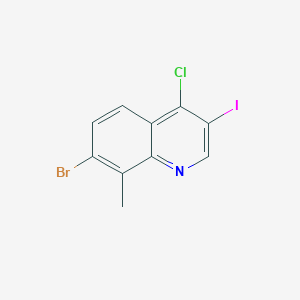
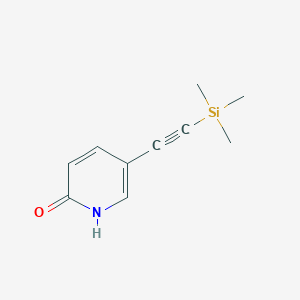
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)
